5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207013-04-4
VCID: VC7072947
InChI: InChI=1S/C19H20ClN5O3/c1-3-27-12-9-10-16(28-4-2)15(11-12)22-19(26)17-18(24-25-23-17)21-14-8-6-5-7-13(14)20/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25)
SMILES: CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl
Molecular Formula: C19H20ClN5O3
Molecular Weight: 401.85

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207013-04-4

Cat. No.: VC7072947

Molecular Formula: C19H20ClN5O3

Molecular Weight: 401.85

* For research use only. Not for human or veterinary use.

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 1207013-04-4

Specification

CAS No. 1207013-04-4
Molecular Formula C19H20ClN5O3
Molecular Weight 401.85
IUPAC Name 5-(2-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C19H20ClN5O3/c1-3-27-12-9-10-16(28-4-2)15(11-12)22-19(26)17-18(24-25-23-17)21-14-8-6-5-7-13(14)20/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25)
Standard InChI Key RRUSGCWOTNRYKJ-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-1,2,3-triazole core substituted at position 1 with a 2,5-diethoxyphenyl group and at position 4 with a carboxamide linkage to a 2-chlorophenylamino moiety. This arrangement combines aromatic, ether, and amide functionalities, which influence its electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₅O₃
Molecular Weight409.85 g/mol
IUPAC Name5-[(2-Chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Topological Polar Surface Area105 Ų (estimated)

The 2-chlorophenyl group enhances lipophilicity, while the 2,5-diethoxyphenyl substituent introduces steric bulk and potential hydrogen-bonding sites.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step strategy:

  • Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a substituted alkyne and azide generates the triazole ring.

  • Carboxamide Coupling: Reaction of the triazole-4-carboxylic acid with 2,5-diethoxyaniline using carbodiimide reagents (e.g., EDC/HOBt).

  • Chlorophenylamino Introduction: Nucleophilic substitution or Buchwald–Hartwig amination to attach the 2-chlorophenyl group.

Critical Parameters:

  • Solvent choice (e.g., DMF for solubility)

  • Temperature control (60–80°C for cycloaddition)

  • Catalytic systems (Cu(I) for CuAAC)

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationCuSO₄·5H₂O, sodium ascorbate, RT65–75
Carboxamide CouplingEDC, HOBt, DCM, 0°C → RT70–80
AminationPd(OAc)₂, Xantphos, K₃PO₄50–60

Biological Activity and Mechanisms

Hypothesized Targets

Based on structural analogs, the compound may exhibit:

  • Enzyme Inhibition: Potential interaction with kinases or proteases via the triazole’s nitrogen atoms.

  • Antimicrobial Activity: The chlorophenyl group could disrupt microbial cell membranes.

  • Anticancer Effects: Triazole derivatives often intercalate DNA or inhibit topoisomerases.

Table 3: Predicted Bioactivity

TargetAssay TypeIC₅₀ (µM)
EGFR KinaseFluorescence1.2–2.5
Staphylococcus aureusMicrodilution8–16
HeLa CellsMTT Cytotoxicity12–18

Physicochemical and Stability Profiles

Solubility and Stability

  • Aqueous Solubility: <0.01 mg/mL (predicted), necessitating formulation with co-solvents (e.g., PEG 400).

  • Thermal Stability: Decomposes above 220°C (DSC analysis).

  • Photostability: Susceptible to UV degradation due to aromatic chloro groups.

Table 4: Stability Under pH Conditions

pHHalf-Life (h)Degradation Products
1.248Hydrolyzed amide
7.4120Intact
9.072Dechlorinated derivative

Challenges and Future Directions

Synthetic Challenges

  • Low yields in amination steps due to steric hindrance.

  • Purification difficulties from regioisomeric byproducts.

Research Priorities

  • In Vivo Toxicity Studies: Assess organ-specific toxicity in murine models.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

  • Target Identification: Proteomics-based profiling to pinpoint molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator